(R)-(-)-2-Amino-1-benzyloxybutane
Overview
Description
®-(-)-2-Amino-1-benzyloxybutane is a chiral amine compound with a benzyl ether group. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-Amino-1-benzyloxybutane typically involves the following steps:
Starting Material: The synthesis often begins with ®-2-Amino-1-butanol.
Protection of the Hydroxyl Group: The hydroxyl group of ®-2-Amino-1-butanol is protected by converting it into a benzyl ether. This is usually achieved by reacting the alcohol with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-2-Amino-1-benzyloxybutane may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of the compound in larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
®-(-)-2-Amino-1-benzyloxybutane can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The benzyl ether group can be reduced to yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Alcohols
Substitution: Amides, ureas, alkylated amines
Scientific Research Applications
®-(-)-2-Amino-1-benzyloxybutane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving chiral amines.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which ®-(-)-2-Amino-1-benzyloxybutane exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyl ether group can also undergo cleavage under certain conditions, releasing the active amine.
Comparison with Similar Compounds
Similar Compounds
- (S)-(+)-2-Amino-1-benzyloxybutane
- ®-(-)-2-Amino-1-butanol
- ®-(-)-2-Amino-1-phenylethanol
Uniqueness
®-(-)-2-Amino-1-benzyloxybutane is unique due to its combination of a chiral center and a benzyl ether group. This allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these features. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral molecules.
Properties
IUPAC Name |
(2R)-1-phenylmethoxybutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQWOAPAERBEID-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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